molecular formula C14H21ClN2O B1450268 N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride CAS No. 1580449-72-4

N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride

Cat. No.: B1450268
CAS No.: 1580449-72-4
M. Wt: 268.78 g/mol
InChI Key: SQSARWOYRDJWEF-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride typically involves the reaction of 2-phenylethylamine with 4-piperidinecarboxylic acid chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Analgesic Properties

Research indicates that N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride exhibits biological activity similar to other piperidine derivatives, particularly in pain modulation. Its structure suggests potential interactions with opioid receptors, specifically the mu-opioid receptor, which is a common target for analgesics. Preliminary studies have shown that compounds with similar structures can effectively modulate pain pathways, though specific investigations into this compound's pharmacodynamics and pharmacokinetics are still required.

Table 1: Comparison of Binding Affinities

CompoundReceptor TypeBinding Affinity (Ki)
This compoundμ-opioid receptorTBD
Fentanylμ-opioid receptor0.3 nM
Sufentanilμ-opioid receptor0.1 nM

Medicinal Chemistry

Given its structural resemblance to known opioids, this compound is being investigated for its potential as an analgesic drug candidate. Its versatile reactivity also positions it as a valuable intermediate in synthesizing more complex pharmaceutical compounds .

Interaction Studies

Studies have focused on its binding affinity to opioid receptors and other neurotransmitter systems. Understanding its interaction profile could reveal potential side effects or therapeutic benefits when used in combination with other drugs. For instance, research on piperidine derivatives has shown that modifications at the nitrogen atom can significantly enhance receptor binding affinity .

Table 2: Metabolic Pathways of N-(2-Phenylethyl)-4-piperidinecarboxamide

Metabolic ReactionEnzyme InvolvedMajor Metabolites
N-dealkylationCYP3A4Hydroxyfentanyl
HydroxylationCYP3A5Hydroxy norfentanyl
Amide HydrolysisVariousInactive amides

Case Studies

  • Pain Management Trials : Initial trials involving related piperidine compounds have demonstrated significant analgesic effects in animal models, suggesting that this compound may exhibit similar efficacy.
  • Receptor Binding Studies : A study conducted on various piperidine derivatives indicated that the presence of the 2-phenylethyl moiety improves interaction with the hydrophobic cavity of the μ-opioid receptor, enhancing analgesic potency .

Mechanism of Action

The mechanism by which N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • N-(2-phenylethyl)acetamide

  • N-phenethylacetamide

  • N-phenethylamine

Uniqueness: N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride is unique due to its specific combination of phenylethyl and piperidinecarboxamide groups, which contribute to its distinct chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of analgesia and interactions with the central nervous system (CNS). This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Synthesis

This compound is characterized by its piperidine core, which is a common feature in many pharmacologically active compounds. The synthesis of this compound typically involves the reaction of 4-piperidinecarboxylic acid derivatives with phenethylamine. This reaction can be facilitated by activating agents such as carbodiimides or coupling reagents to enhance yield and purity. The hydrochloride salt form is produced by adding hydrochloric acid to the base form, which improves solubility and stability for further applications.

Opioid Receptor Activity

Research indicates that this compound exhibits biological activity similar to other piperidine derivatives, particularly regarding pain modulation through opioid receptor interactions. Its structure suggests potential binding affinity to mu-opioid receptors, a pathway commonly exploited by analgesics. Compounds with similar structures have been shown to effectively modulate pain pathways, although specific pharmacodynamic and pharmacokinetic studies on this compound are still required .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings
Study 1 Opioid Receptor BindingSuggests binding affinity to mu-opioid receptors; potential for analgesic properties.
Study 2 Pain ModulationSimilar compounds show effectiveness in pain pathways; further studies needed on this specific compound.
Study 3 Chemical ReactivityUndergoes acylation and nucleophilic substitutions; versatile for synthesizing more complex drugs.

Case Studies and Research Findings

  • Analgesic Potential : A study demonstrated that compounds structurally similar to this compound displayed significant analgesic effects in animal models. These effects were attributed to their interaction with opioid receptors, highlighting the need for further exploration of this compound's efficacy in clinical settings.
  • CNS Interactions : Preliminary research has indicated that this compound may influence neurotransmitter systems within the CNS, potentially offering therapeutic benefits for conditions related to pain and mood disorders. Understanding its interaction profile could reveal both therapeutic benefits and potential side effects when used in combination with other medications .
  • Synthetic Pathways : Investigations into the synthetic pathways of this compound have shown its utility as an intermediate in drug development, particularly for creating new analgesic agents. Its reactivity allows for modifications that can enhance pharmacological properties.

Properties

IUPAC Name

N-(2-phenylethyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12;/h1-5,13,15H,6-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSARWOYRDJWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559059-74-3
Record name 4-Piperidinecarboxamide, N-(2-phenylethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559059-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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